(5Z)-3-(3-chlorophenyl)-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
This compound belongs to the rhodanine derivative family, characterized by a thiazolidinone core with a thioxo group at position 2 and a Z-configuration at the exocyclic double bond. The 3-chlorophenyl substituent at position 3 and the pyridin-3-ylmethylidene group at position 5 distinguish it from other analogs. These substituents influence electronic properties, solubility, and biological interactions, making it a candidate for applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C15H9ClN2OS2 |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H9ClN2OS2/c16-11-4-1-5-12(8-11)18-14(19)13(21-15(18)20)7-10-3-2-6-17-9-10/h1-9H/b13-7- |
InChI Key |
KOGFOOUMABYCIX-QPEQYQDCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CN=CC=C3)SC2=S |
Origin of Product |
United States |
Biological Activity
The compound (5Z)-3-(3-chlorophenyl)-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities, particularly in oncology and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological effects.
Synthesis and Structural Characteristics
The synthesis of thiazolidin-4-one derivatives often involves the reaction of thiosemicarbazones with α,β-unsaturated carbonyl compounds. The specific compound is synthesized through a microwave-assisted method, which enhances yield and purity. The molecular structure includes a thiazolidine ring with a thioxo group and various substituents that influence its biological activity.
Molecular Formula: C18H10ClN3OS2
Molecular Weight: 383.9 g/mol
IUPAC Name: (5Z)-3-(3-chlorophenyl)-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
Biological Activity Overview
Thiazolidin-4-one derivatives have been extensively studied for their potential as anticancer agents, enzyme inhibitors, and antimicrobial compounds. The biological activity of (5Z)-3-(3-chlorophenyl)-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one has been evaluated in various contexts:
-
Anticancer Activity
- Cell Proliferation Inhibition: Studies have shown that this compound exhibits significant inhibition of cell proliferation in various cancer cell lines such as Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma). The IC50 values for these cell lines indicate potent cytotoxic effects.
- Mechanism of Action: The compound's anticancer effects are attributed to its ability to inhibit specific kinases involved in cell signaling pathways. For instance, it has been identified as a potential inhibitor of DYRK1A, which plays a crucial role in cell cycle regulation.
-
Enzyme Inhibition
- Kinase Inhibition: The compound has been tested against several kinases including DYRK1A and GSK3α/β. It demonstrated varying degrees of inhibition, with some derivatives showing IC50 values below 10 µM, indicating strong inhibitory potential.
- Pharmacophore Identification: Structure-activity relationship studies suggest that modifications to the phenyl and pyridine substituents can enhance or diminish biological activity.
-
Antimicrobial Activity
- Preliminary studies indicate that thiazolidinone derivatives exhibit antimicrobial properties against various bacterial strains. Although specific data for this compound is limited, related compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Case Studies
Several studies have explored the biological activity of related thiazolidinone compounds:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Substituent Comparison and Melting Points
Key Observations :
Comparison :
- The absence of a hydroxy or methoxy group in the target compound may simplify purification compared to analogs requiring solvent recrystallization (e.g., methanol hemisolvates in ).
Crystallographic and Hydrogen-Bonding Patterns
Table 2: Intermolecular Interactions in Rhodanine Derivatives
Key Observations :
- The 3-chlorophenyl group may introduce steric hindrance, altering dihedral angles between the thiazolidinone core and aromatic rings compared to smaller substituents (e.g., methyl or hydroxy groups) .
- Pyridin-3-ylmethylidene’s nitrogen atom could participate in additional hydrogen bonds, enhancing stability in solid-state structures .
Inference :
- The 3-chlorophenyl group’s lipophilicity and pyridine’s hydrogen-bonding capacity may enhance membrane permeability or target binding compared to hydroxylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
